molecular formula C11H12O4 B1315911 Ethyl 2-methoxybenzoylformate CAS No. 66644-69-7

Ethyl 2-methoxybenzoylformate

Cat. No. B1315911
CAS RN: 66644-69-7
M. Wt: 208.21 g/mol
InChI Key: IDJWRUFXYLPZLC-UHFFFAOYSA-N
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Description

Ethyl 2-methoxybenzoylformate is a chemical compound with the molecular formula C11H12O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methoxybenzoylformate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms. The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Ethyl 2-methoxybenzoylformate has a molecular weight of 208.21 g/mol. Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antioxidant Activity Analysis

Research on analytical methods for determining antioxidant activity highlights the importance of various chemical assays in understanding the antioxidant capacity of compounds. Ethyl 2-methoxybenzoylformate, by virtue of its chemical structure, may be subject to analysis using techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, among others. These methods, based on the transfer of hydrogen atoms or electrons, are critical for assessing the antioxidant potential of chemical compounds, indicating a possible area of application for Ethyl 2-methoxybenzoylformate in evaluating its capacity to act as an antioxidant (Munteanu & Apetrei, 2021).

Environmental Impact of Chemical Compounds

The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed, highlighting concerns about their persistence and potential endocrine-disrupting effects. While Ethyl 2-methoxybenzoylformate is not directly related to parabens, the methodologies used to study the environmental fate and impact of parabens could be applicable to Ethyl 2-methoxybenzoylformate, especially considering its potential use in various products and the need to understand its environmental degradation pathways and effects (Haman, Dauchy, Rosin, & Munoz, 2015).

Sunscreen Active Ingredients and Environmental Effects

The review on the environmental effects of sunscreen active ingredients, including oxybenzone and ethylhexyl methoxycinnamate, points to the widespread detection of these compounds in water sources and their difficulty being removed by wastewater treatment. This review suggests a potential area of interest for Ethyl 2-methoxybenzoylformate, considering its chemical similarity to other sunscreen ingredients and the growing concern over the environmental impact of these compounds. Research into Ethyl 2-methoxybenzoylformate could explore its stability, degradation, and potential effects on aquatic ecosystems (Schneider & Lim, 2019).

Safety And Hazards

Ethyl 2-methoxybenzoylformate is intended for research and development use only and is not recommended for medicinal, household, or other uses . Further safety and hazard information is not provided in the search results.

properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJWRUFXYLPZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574797
Record name Ethyl (2-methoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methoxybenzoylformate

CAS RN

66644-69-7
Record name Ethyl 2-methoxy-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66644-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2-methoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 27 g of 1-bromo-2-methoxybenzene in 270 ml of ether is cooled to −70° C. under an argon atmosphere, 90 ml of a 1.6 M solution of n-butyl-lithium in pentane are added dropwise and the mixture is then left stirring for 45 minutes. 78 ml of diethyl oxalate are added rapidly and the mixture is left stirring, while allowing the temperature to return to RT. After stirring for 1 hour at RT, saturated NH4Cl solution is added to the mixture, the phases are separated after settling has taken place, the aqueous phase is extracted with ether, the combined organic phases are washed with water and then with saturated NaCl solution and dried over Na2SO4, and the solvents are evaporated off under vacuum. The excess diethyl oxalate is removed by distillation under vacuum (b.p.=87° C. at 2 000 Pa). The resulting product is chromatographed on silica gel, eluting with a DCM/hexane mixture (50/50; v/v) and then with DCM. The product obtained is purified by distillation under vacuum. 13 g of the expected product are obtained; b.p.=110° C. at 3 Pa.
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27 g
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